
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Vue d'ensemble
Description
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, also known as BBT, is a commercially available safe fluorescent brightener . It is a light-emitting chemical compound that is a benzoxazole derivative . It is used as an optical brightener which converts UV light into visible light . It is also used as a fluorescent brightener for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink . It is also useful in detecting the presence of thin-film electrical contact lubricants .
Molecular Structure Analysis
The molecular formula of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is C26H26N2O2S . The InChI Key is AIXZBGVLNVRQSS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is a yellow-green powder . It has a melting point of 199-201 °C . It is soluble in toluene but insoluble in water . It has an extinction coefficient of ≥47000 at 372-374 nm in dioxane .Applications De Recherche Scientifique
Optical Brightening
BBOT is widely used as an optical brightener . This application takes advantage of BBOT’s ability to absorb ultraviolet (UV) light and re-emit it as visible light, thus enhancing the brightness of materials . It is particularly effective in:
- Photoluminescence experiments on doped silica films, where its brightening effect is utilized to study the properties of these films .
- Visualizing UV-patterned acrylic pressure-sensitive adhesives, aiding in quality control and research of adhesive properties .
Fluorescent Brightening for Thermoplastics
In the field of thermoplastic resins, BBOT serves as a fluorescent brightener. Its applications include:
- Enhancing the visual appeal of polyvinyl chloride (PVC) , acrylic resin , and polyester fiber by converting UV light to visible light, making these materials appear whiter and more vibrant .
- Use in paints, coatings, and printing inks , where BBOT’s brightening effect improves the color intensity and brightness .
Scintillation Applications
BBOT’s high efficiency in light emission makes it suitable for scintillation applications. It is used in:
- Diagnostic assay manufacturing , where its ability to emit light upon excitation is crucial for detecting various substances .
- Hematology and histology , for visualizing and quantifying biological samples under a microscope .
Photoinitiators in Polymerization
The compound’s excellent UV-Visible absorption and fluorescent ability allow it to act as a high-performance photoinitiator. It plays a role in:
- Initiating the polymerization process in manufacturing settings, where precise control over the reaction is necessary .
- Photocuring applications , where BBOT helps in the hardening of materials upon exposure to light .
Detection of Electrical Contact Lubricants
BBOT is useful in detecting the presence of thin-film electrical contact lubricants. This application is important for:
- Ensuring the proper application of lubricants in electronic devices , which can affect conductivity and performance .
- Quality control in the manufacturing process of electronic components, where consistent application of lubricants is critical .
Research on Light-Emitting Devices
Due to its strong luminescent properties, BBOT is used in research related to light-emitting devices. This includes:
Mécanisme D'action
Target of Action
BBOT is primarily used as an optical brightener . Its primary targets are materials such as thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .
Mode of Action
BBOT works by absorbing ultraviolet (UV) light and re-emitting it as visible light . This property makes it useful in applications where enhancing the appearance of color or brightness is desired.
Result of Action
The primary result of BBOT’s action is the conversion of UV light into visible light . This results in a brightening effect when BBOT is applied to materials, making them appear more vibrant.
Action Environment
The efficacy and stability of BBOT can be influenced by various environmental factors. For instance, the presence of UV light is necessary for BBOT to function as an optical brightener . Additionally, the specific characteristics of the material to which BBOT is applied can also impact its effectiveness.
Orientations Futures
Propriétés
IUPAC Name |
5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-19-17(13-15)27-23(29-19)21-11-12-22(31-21)24-28-18-14-16(26(4,5)6)8-10-20(18)30-24/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXZBGVLNVRQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048205 | |
| Record name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; NKRA; Other Solid, Yellow to green solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | BBOT | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12235 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | |
CAS RN |
7128-64-5, 52232-33-4 | |
| Record name | 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7128-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(tert-butyl benzoxazolyl) thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007128645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescent Brightener 362 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052232334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BBOT | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 184 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7UR9129GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




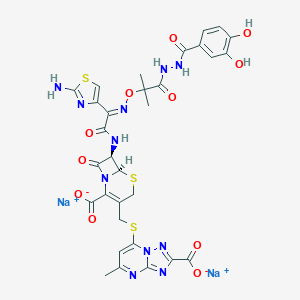

![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)


![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)
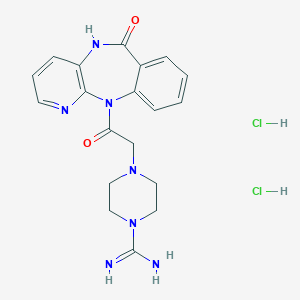
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
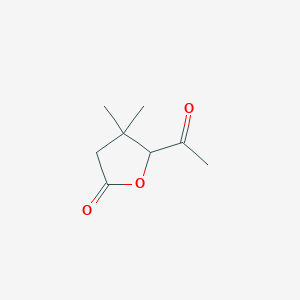
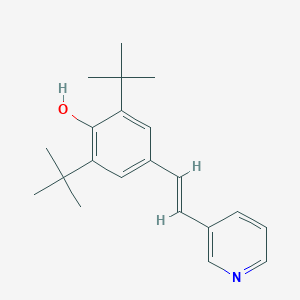

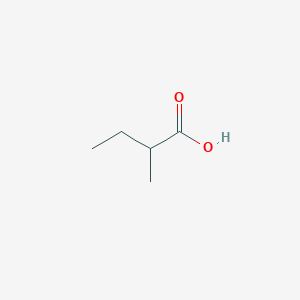
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)